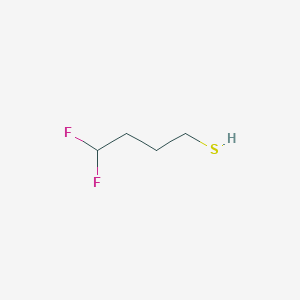

4,4-Difluorobutane-1-thiol

Description

4,4-Difluorobutane-1-thiol (CAS: Not provided in evidence) is a fluorinated organosulfur compound with the molecular formula C₄H₇F₂S. Its structure comprises a butane backbone with two fluorine atoms substituted at the fourth carbon and a thiol (-SH) group at the first carbon.

Propriétés

IUPAC Name |

4,4-difluorobutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2S/c5-4(6)2-1-3-7/h4,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBQCHMIBZXSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)F)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4-Difluorobutane-1-thiol can be synthesized through several methods:

Fluorination of Butane Derivatives: One common method involves the fluorination of butane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Nucleophilic Substitution: Another approach is the nucleophilic substitution of halogenated butane derivatives with thiol groups.

Industrial Production Methods

Industrial production of 4,4-Difluorobutane-1-thiol may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The choice of reagents and conditions depends on factors such as cost, availability, and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Difluorobutane-1-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides.

Substitution: The thiol group in 4,4-Difluorobutane-1-thiol can participate in nucleophilic substitution reactions.

Reduction: Thiols can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Lithium aluminum hydride.

Nucleophiles: Sodium hydrosulfide, thiourea.

Major Products

Disulfides: Formed through oxidation.

Thioethers: Formed through nucleophilic substitution.

Hydrocarbons: Formed through reduction.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 4,4-Difluorobutane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, by modifying their thiol groups. The fluorine atoms in the compound can also influence its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

4-Fluoro-1-butanol (CAS 372-93-0)

- Molecular formula : C₄H₉FO (vs. C₄H₇F₂S for 4,4-Difluorobutane-1-thiol).

- Functional group : Contains a hydroxyl (-OH) group instead of a thiol (-SH).

- Fluorination: Monofluorination at the fourth carbon, whereas 4,4-Difluorobutane-1-thiol has two fluorine atoms at the same position.

- Properties: Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), making 4,4-Difluorobutane-1-thiol more reactive in deprotonation reactions. The dual fluorination in 4,4-Difluorobutane-1-thiol likely increases electron-withdrawing effects, further polarizing the C-S bond compared to 4-Fluoro-1-butanol.

1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione

- Molecular formula : C₁₀H₅F₅O₂ (vs. C₄H₇F₂S).

- Functional groups : Contains a diketone (1,3-dione) and a difluorophenyl group, differing significantly from the thiol and alkyl fluoride in 4,4-Difluorobutane-1-thiol.

- Fluorination : Three fluorine atoms on the fourth carbon and two on the aromatic ring, contrasting with the aliphatic difluorination in the target compound.

- Reactivity: The diketone moiety enables chelation and keto-enol tautomerism, whereas the thiol group in 4,4-Difluorobutane-1-thiol favors nucleophilic reactions or disulfide formation.

Physical and Chemical Properties (Theoretical Comparison)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.